molecular formula C6H3Br2N3 B6176944 2-azido-1,4-dibromobenzene CAS No. 85862-87-9

2-azido-1,4-dibromobenzene

Cat. No. B6176944
CAS RN: 85862-87-9
M. Wt: 276.9
InChI Key:
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Description

2-Azido-1,4-dibromobenzene (2-N3-1,4-DBB) is a synthetic organic compound with a molecular weight of 404.96 g/mol and a molecular formula of C6H2Br2N3. It is a colorless solid at room temperature and is soluble in organic solvents such as acetonitrile, dichloromethane, and dimethylformamide. 2-N3-1,4-DBB is an important reagent in organic synthesis, and has been used in a variety of scientific research applications.

Scientific Research Applications

2-azido-1,4-dibromobenzene has been used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, it has been used as a reagent in the synthesis of various compounds. In biochemistry, it has been used as a substrate for the study of enzyme kinetics. In pharmacology, it has been used in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

2-azido-1,4-dibromobenzene acts as an electrophile, which means it can react with nucleophiles. It can react with nucleophiles such as amines, alcohols, and carboxylic acids to form new compounds. It can also react with unsaturated compounds such as alkenes and alkynes to form new compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase. In vivo studies have shown that it can affect the activity of enzymes involved in the metabolism of drugs and other compounds. It can also affect the activity of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-azido-1,4-dibromobenzene has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is highly reactive, meaning it can be used to synthesize a wide variety of compounds. However, it is also highly toxic and should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for the use of 2-azido-1,4-dibromobenzene in scientific research. For example, it could be used in the synthesis of new drugs and pharmaceuticals. It could also be used to study the structure and function of enzymes and other proteins. Additionally, it could be used to study the mechanisms of drug action and drug metabolism. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

2-azido-1,4-dibromobenzene is synthesized by the reaction of 1,4-dibromobenzene and sodium azide in an aqueous solution. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction can be carried out at room temperature, or at higher temperatures up to 80°C. The reaction is exothermic and the reaction time can be adjusted to control the yield of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-1,4-dibromobenzene can be achieved through a two-step process. The first step involves the bromination of 1,4-dibromobenzene, followed by the substitution of the bromine atoms with azide groups.", "Starting Materials": [ "1,4-dibromobenzene", "Sodium azide", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 1,4-dibromobenzene", "1. Dissolve 1,4-dibromobenzene in acetic acid", "2. Add hydrogen peroxide dropwise while stirring the solution", "3. Heat the solution to 60-70°C for 2-3 hours", "4. Cool the solution to room temperature and filter the precipitate", "5. Wash the precipitate with water and dry it", "Step 2: Substitution of bromine atoms with azide groups", "1. Dissolve the brominated product in water", "2. Add sodium azide and sodium hydroxide to the solution", "3. Heat the solution to 80-90°C for 2-3 hours", "4. Cool the solution to room temperature and filter the precipitate", "5. Wash the precipitate with water and dry it", "6. Recrystallize the product from a suitable solvent to obtain pure 2-azido-1,4-dibromobenzene" ] }

CAS RN

85862-87-9

Molecular Formula

C6H3Br2N3

Molecular Weight

276.9

Purity

95

Origin of Product

United States

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